molecular formula C30H28ClN7O5 B027277 NO-Losartan A CAS No. 791122-48-0

NO-Losartan A

Cat. No.: B027277
CAS No.: 791122-48-0
M. Wt: 602 g/mol
InChI Key: MWJCPZGVGOVWQZ-UHFFFAOYSA-N
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Description

Losartan 3-[(nitrooxy)methyl]benzoate is a hybrid drug that combines the properties of losartan, an angiotensin II type 1 receptor antagonist, with a nitric oxide donor. This compound is designed to provide both antihypertensive effects and vasodilatory benefits, making it a multifunctional therapeutic agent.

Scientific Research Applications

Losartan 3-[(nitrooxy)methyl]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study esterification and nitration reactions.

    Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.

    Medicine: Explored for its potential in treating hypertension and cardiovascular diseases.

    Industry: Used in the development of new pharmaceuticals with combined antihypertensive and vasodilatory properties.

Mechanism of Action

Target of Action

NO-Losartan A, also known as losartan 3-[(nitrooxy)methyl]benzoate or Losartan 3-[(nitrooxy)methyl]benzoate, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound works by blocking angiotensin II from acting on AT1 receptors . Angiotensin II is a hormone that increases blood pressure through three major ways: constricting the walls of blood vessels, signaling the adrenal glands to release aldosterone, and acting directly on the kidneys to decrease the amount of sodium and water that leaves the body through urine . By blocking these receptors, this compound prevents these actions, leading to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS) . By blocking the action of angiotensin II, this compound disrupts the normal functioning of this system, leading to a decrease in blood pressure . This can have downstream effects on various other systems in the body, including the cardiovascular system and the kidneys .

Pharmacokinetics

It’s known that losartan, a related compound, has a bioavailability of 25–35%, is primarily metabolized in the liver, and is excreted via the kidneys and bile duct

Result of Action

The primary result of this compound’s action is a decrease in blood pressure . By blocking the action of angiotensin II, this compound prevents the constriction of blood vessels and the retention of sodium and water, leading to a decrease in blood pressure . This can have beneficial effects in conditions such as hypertension, heart failure, and kidney problems from diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and stability . Additionally, factors such as diet, lifestyle, and the presence of other health conditions can also influence the action of this compound . Therefore, it’s important for healthcare providers to consider these factors when prescribing this compound.

Future Directions

The development of NO-sartans, such as Losartan 3-[(nitrooxy)methyl]benzoate, represents a promising direction in the treatment of hypertension and related conditions . Further pharmacological investigation showed that these compounds possess antihypertensive and cardiac antihypertrophic effects similar to those of the reference AT 1 -blocking or ACE-inhibiting drugs . Additionally, they have been found to possess anti-ischemic cardio-protective properties and antiplatelet effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Losartan 3-[(nitrooxy)methyl]benzoate involves the esterification of losartan with 3-[(nitrooxy)methyl]benzoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors to ensure consistent quality and yield. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Losartan 3-[(nitrooxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrooxy group can be oxidized to form nitrate esters.

    Reduction: The nitrooxy group can be reduced to form hydroxylamines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrate esters.

    Reduction: Hydroxylamines.

    Substitution: Various substituted benzoates.

Comparison with Similar Compounds

Similar Compounds

    Losartan: A pure angiotensin II type 1 receptor antagonist without nitric oxide donation.

    Nitroglycerin: A nitric oxide donor without angiotensin II receptor antagonism.

    Candesartan: Another angiotensin II receptor antagonist with different pharmacokinetic properties.

Uniqueness

Losartan 3-[(nitrooxy)methyl]benzoate is unique in its dual functionality, combining the antihypertensive effects of losartan with the vasodilatory benefits of nitric oxide donation. This makes it a promising candidate for treating conditions that require both blood pressure reduction and improved vascular function.

Properties

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJCPZGVGOVWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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